Boc-D-Asp(OMe)-OH

Übersicht

Beschreibung

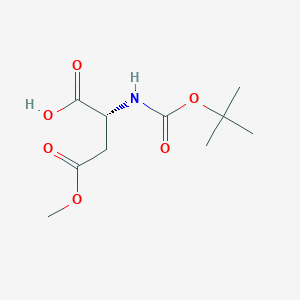

®-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of significant interest in the field of synthetic organic chemistry due to its versatile reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid typically involves the protection of the amine group of an amino acid with a tert-butoxycarbonyl group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids can be optimized using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Deprotection Reactions: The removal of the Boc protecting group can be achieved using reagents such as oxalyl chloride in methanol or boron trifluoride etherate in dichloromethane

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Oxalyl Chloride: Used for mild deprotection of the Boc group at room temperature.

Boron Trifluoride Etherate: Another reagent for Boc deprotection, used in the presence of molecular sieves in dichloromethane.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

®-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a building block for the development of pharmaceuticals and bioactive compounds.

Wirkmechanismus

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The deprotection step, which removes the Boc group, is crucial for the subsequent functionalization of the amino acid .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid with similar reactivity and applications.

N-tert-Butoxycarbonyl-L-phenylalanine: A Boc-protected derivative of phenylalanine used in peptide synthesis.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid is unique due to its specific structure, which includes a methoxy group and a keto functionality. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in the synthesis of more complex molecules .

Biologische Aktivität

Boc-D-Asp(OMe)-OH, or Boc-D-aspartic acid 4-methyl ester, is a derivative of aspartic acid that plays a significant role in various biological processes. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications in research and therapeutics.

Chemical Structure and Properties

This compound features:

- tert-butoxycarbonyl (Boc) protecting group on the amino group.

- Methoxy (OMe) group on the carboxylic acid, enhancing stability and solubility.

- Molecular formula: CHN O with a molecular weight of approximately 189.21 g/mol.

This compound's unique structure allows it to be a valuable building block in peptide synthesis and drug development due to its chiral nature and ability to form specific interactions with biological receptors.

Biological Activity Overview

Neurotransmission and Metabolic Processes

this compound exhibits properties associated with aspartic acid derivatives, including roles in neurotransmission. Aspartic acid acts as a neurotransmitter in the central nervous system, influencing synaptic plasticity and neuronal signaling pathways. The methoxy substitution may enhance its binding affinity to specific receptors compared to natural aspartic acid .

Pharmacological Potential

Research indicates that this compound can modulate interactions with various biological receptors. Its efficacy in binding studies suggests that it may be useful in pharmacological applications aimed at understanding receptor mechanisms and developing new therapeutic agents .

Synthesis Methods

This compound can be synthesized through several chemical pathways:

- Direct Esterification : Reacting D-aspartic acid with methanol in the presence of an acid catalyst.

- Protective Group Chemistry : Using Boc anhydride to protect the amino group during synthesis, allowing for selective modifications at other sites.

These synthetic routes enable researchers to create derivatives with tailored biological activities for specific applications.

Binding Affinity Studies

Studies have demonstrated that this compound has a distinct binding profile compared to its L-isomer counterpart. The D-enantiomer's unique stereochemistry is crucial for understanding its interaction dynamics with neurotransmitter receptors .

Enzyme Interaction

Research involving enzyme assays has shown that this compound can serve as an effective substrate or inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have highlighted its role in modulating caspase activity, which is critical in apoptosis regulation .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Biological Aspects |

|---|---|---|

| Boc-L-Aspartic Acid | L-isomer | Different stereochemistry affects activity |

| Boc-D-Glutamic Acid | Additional methylene group | Distinct roles in metabolism |

| Boc-D-Phenylalanine | Aromatic side chain | Impacts hydrophobic interactions |

| Boc-L-Tyrosine | Hydroxyl group on aromatic ring | Enhances receptor interactions |

This compound's combination of D-stereochemistry and methoxy substitution influences its reactivity and biological properties significantly, differentiating it from these related compounds .

Eigenschaften

IUPAC Name |

(2R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPSMPYVXFVVFA-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124184-67-4 | |

| Record name | (R)-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.